molecular formula C6H4N2S B153573 Thiéno[2,3-d]pyrimidine CAS No. 272-24-2

Thiéno[2,3-d]pyrimidine

Numéro de catalogue B153573
Numéro CAS: 272-24-2
Poids moléculaire: 136.18 g/mol
Clé InChI: DDWBRNXDKNIQDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thieno[2,3-d]pyrimidine is a heterocyclic compound which is composed of two nitrogen atoms and two sulfur atoms. It is also known as thieno[2,3-d]pyrimidine-4-one and is commonly used in scientific research as a synthetic intermediate. It is a versatile building block used in the synthesis of a variety of compounds and has been used in the synthesis of several drugs. Thieno[2,3-d]pyrimidine is an important chemical in the field of medicinal chemistry and is widely used in the synthesis of pharmaceuticals and other chemicals.

Applications De Recherche Scientifique

Thérapie contre le cancer : Inhibition de VEGFR-2

Des dérivés de thiéno[2,3-d]pyrimidine ont été conçus et synthétisés pour cibler le récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR-2), qui joue un rôle important dans l'angiogenèse tumorale. Ces composés ont montré un potentiel dans l'inhibition de VEGFR-2 et la prévention de la croissance des cellules cancéreuses in vitro, en particulier dans les lignées cellulaires du cancer du sein (MCF-7) et du cancer du foie (HepG2) .

Thérapie contre le cancer : Inhibition de EZH2

Des dérivés de thiéno[3,2-d]pyrimidine substitués ont été évalués comme inhibiteurs de l'homologue 2 de l'activateur de zeste (EZH2), une méthyltransférase d'histone impliquée dans divers cancers. Ces composés ont été synthétisés par des modifications structurelles du tazemetostat et testés pour leur activité antiproliférative contre une gamme de lignées cellulaires cancéreuses .

Traitement du cancer de la prostate

Des études récentes ont créé des dérivés de this compound qui ont démontré une excellente activité antinéoplasique contre les cellules du cancer de la prostate (PC3), avec des valeurs de CI50 dans la plage submicromolaire, indiquant un fort potentiel pour des applications thérapeutiques .

Inhibition des kinases : Ciblage de JAK2

Des dérivés de this compound ont été soumis à une prédiction de cible et ont indiqué une forte affinité pour les kinases, en particulier la Janus kinase 2 (JAK2). JAK2 est impliqué dans la signalisation de plusieurs types de cellules sanguines et les inhibiteurs peuvent être utilisés pour traiter des affections telles que la myélofibrose .

Chimie médicinale : Agents thérapeutiques

Les échafaudages de pyrimidine fusionnés des composés de this compound ont été explorés comme candidats médicaments avec différentes applications pharmacologiques. Leur similitude structurelle avec les acides nucléiques en fait des agents thérapeutiques prometteurs dans la recherche en chimie médicinale .

N'hésitez pas à me contacter si vous avez besoin d'informations plus détaillées sur l'une de ces applications ou si vous recherchez des applications en dehors de ces domaines.

Design, synthesis, anti-proliferative evaluation, docking, and MD… [Design, synthesis, and biological evaluation of novel thieno3,2-d… Recent updates on thienopyrimidine derivatives as anticancer agents… <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991

Mécanisme D'action

Target of Action

Thieno[2,3-d]pyrimidine derivatives are known to target various enzymes and pathways, playing a significant role in cancer treatment . They have been found to inhibit protein kinases (PKs) , which are critical to the progression of cancer . Mutations in PKs can lead to oncogenesis . Thieno[2,3-d]pyrimidine derivatives have also been reported to target EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase .

Mode of Action

Thieno[2,3-d]pyrimidine interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activity of protein kinases, which are involved in cellular communication problems in cancer treatment . It also inhibits EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase , affecting their normal functioning.

Biochemical Pathways

Thieno[2,3-d]pyrimidine affects several biochemical pathways. It inhibits various enzymes and pathways, disrupting the normal functioning of cancer cells . It has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . It also inhibits mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .

Result of Action

Thieno[2,3-d]pyrimidine has significant molecular and cellular effects. It has been found to have potent antitumor activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . It also suppresses the proliferation of non-small cell lung cancer cells .

Propriétés

IUPAC Name

thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWBRNXDKNIQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481268
Record name Thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

272-24-2
Record name Thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, the reaction of 3,4-methylenedioxybenzylamine with 2,4,5-trichloro-6-methyl-thieno-[2,3-d]-pyrimidine gives 2,5-dichloro-6-methyl-4-93,4-methylenedioxybenzylamino)-thieno-[2,3-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, the reaction of 3-chloro-4-methoxybenzylamine with 2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine yields 2-chloro-6-nitro-4-93-chloro-4-methoxybenzylamino)-thieno-[2,3-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d]pyrimidine
Reactant of Route 2
Thieno[2,3-d]pyrimidine
Reactant of Route 3
Thieno[2,3-d]pyrimidine
Reactant of Route 4
Thieno[2,3-d]pyrimidine
Reactant of Route 5
Thieno[2,3-d]pyrimidine
Reactant of Route 6
Thieno[2,3-d]pyrimidine

Q & A

Q1: What are the primary biological targets of thieno[2,3-d]pyrimidine derivatives?

A1: Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising activity against various biological targets, including:

  • Epidermal Growth Factor Receptor (EGFR): Thieno[2,3-d]pyrimidines act as bioisosteres of 4-anilinoquinazolines, known EGFR inhibitors, demonstrating improved EGFR inhibitory activity in some cases. []
  • VEGFR-2: Studies highlight the potential of thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors, potentially hindering cancer cell proliferation, migration, and angiogenesis. [, ]
  • Protoporphyrinogen IX Oxidase (PPO): Thieno[2,3-d]pyrimidine-2,4-diones demonstrate potent PPO inhibitory activity, making them promising candidates for herbicide development. []
  • TrmD: Certain thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), offering a novel mechanism for antibacterial action. []
  • QcrB: Research identifies 4-amino-thieno[2,3-d]pyrimidines as a new class of QcrB inhibitors, targeting the cytochrome bc1 complex in Mycobacterium tuberculosis, making them potential anti-tuberculosis agents. []

Q2: How do thieno[2,3-d]pyrimidines exert their antiproliferative effects in cancer cells?

A2: Studies reveal that thieno[2,3-d]pyrimidine derivatives, particularly those targeting VEGFR-2, exert antiproliferative effects through multiple mechanisms:

  • Cell Cycle Arrest: Compound 18, a potent VEGFR-2 inhibitor, induced cell cycle arrest in the G2/M phase in MCF-7 cancer cells. []
  • Apoptosis Induction: Compound 18 also demonstrated the ability to induce apoptosis in MCF-7 cells, evident by an increase in BAX levels and a decrease in Bcl-2 levels. []
  • Caspase Activation: Compound 18 significantly increased the levels of caspase-8 and caspase-9, further supporting its role in promoting apoptosis. []

Q3: What are the downstream consequences of QcrB inhibition by 4-amino-thieno[2,3-d]pyrimidines in Mycobacterium tuberculosis?

A3: Inhibition of the QcrB subunit, a component of the cytochrome bc1 complex, disrupts the electron transport chain in Mycobacterium tuberculosis. This disruption leads to:

  • Decreased ATP Levels: The inhibition of the electron transport chain reduces ATP synthesis, ultimately hindering bacterial growth. []
  • Enhanced Activity Against Cytochrome bd Oxidase Deficient Mutants: The efficacy of 4-amino-thieno[2,3-d]pyrimidines is enhanced in Mycobacterium tuberculosis mutants lacking cytochrome bd oxidase, a hallmark of cytochrome bc1 inhibitors. []

Q4: What is the core structure of thieno[2,3-d]pyrimidine?

A4: Thieno[2,3-d]pyrimidine consists of a pyrimidine ring fused to a thiophene ring. The numbering starts from one of the nitrogen atoms in the pyrimidine ring and proceeds around the molecule.

Q5: How does the molecular weight of thieno[2,3-d]pyrimidine derivatives vary with substituents?

A5: The molecular weight of thieno[2,3-d]pyrimidine derivatives is influenced by the nature and size of substituents attached to the core structure. Simple derivatives may have molecular weights below 200 g/mol, while more complex structures with multiple aromatic rings or bulky substituents can exceed 500 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize thieno[2,3-d]pyrimidine derivatives?

A6: Several spectroscopic techniques are employed for structural characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides valuable information about the number and types of hydrogen and carbon atoms in the molecule, their chemical environment, and their connectivity, aiding in structure elucidation. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption bands, providing insights into the molecule's structure. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule, offering crucial information for structure confirmation and identification of fragments. [, , ]

Q7: How do structural modifications on the thieno[2,3-d]pyrimidine scaffold affect their biological activity?

A7: Research highlights the significant impact of structural modifications on the biological activity of thieno[2,3-d]pyrimidines.

  • Substituents at Position 2: Introducing a 2,4-dihydroxybenzene moiety at position 2 enhances anti-tyrosinase activity. []
  • Substituents at Position 4: Compounds with piperidino substituents at position 4 exhibit potent antiproliferative activity against various cancer cell lines. []
  • Substituents at Position 6: Incorporating a p-methoxyureidophenyl moiety at position 6 significantly increases the potency and oral bioavailability of thieno[2,3-d]pyrimidine-2,4-dione derivatives as LHRH receptor antagonists. []
  • Hybrid Molecules: Combining thieno[2,3-d]pyrimidine with other pharmacophores, such as benzimidazole, at position 6 enhances antimicrobial activity, particularly against Staphylococcus aureus. []
  • Bridge Length Variations: Thieno[2,3-d]pyrimidine benzoyl antifolates with varying bridge lengths (2-8 carbons) at position 6 exhibit selectivity for folate receptor alpha and beta, influencing their antitumor activity. []

Q8: What structural features are essential for the potent inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives?

A8: Studies on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors suggest that:

  • Aryl or heteroaryl substitutions at position 6: These modifications appear to be crucial for achieving high inhibitory potency against VEGFR-2. [, ]
  • Specific functional groups: The presence of certain functional groups, such as amides or sulfonamides, within the substituents at position 6 can significantly influence the inhibitory activity. []

Q9: How does the length of the carbon bridge at position 6 of thieno[2,3-d]pyrimidine benzoyl antifolates affect their selectivity for folate receptors?

A9: Research indicates that a 4-carbon bridge at position 6 of thieno[2,3-d]pyrimidine benzoyl antifolates confers optimal selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.